Distearoyl phosphatidylglycerol

概要

説明

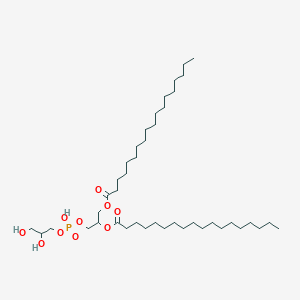

Distearoyl phosphatidylglycerol is a type of phosphatidylglycerol where both acyl groups are stearoyl. It is a glycerophospholipid found in various biological membranes and plays a crucial role in pulmonary surfactant and other cellular processes .

準備方法

Synthetic Routes and Reaction Conditions

Distearoyl phosphatidylglycerol can be synthesized through the esterification of glycerol with stearic acid, followed by phosphorylation. The reaction typically involves the use of catalysts and specific reaction conditions to ensure high purity and yield .

Industrial Production Methods

In industrial settings, this compound is produced using high-purity reagents and controlled reaction environments. The process often includes steps such as thin-layer chromatography to verify the purity of the compound .

化学反応の分析

Types of Reactions

Distearoyl phosphatidylglycerol undergoes various chemical reactions, including:

Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized phospholipids.

Reduction: Reduction reactions can modify the functional groups within the molecule.

Substitution: Substitution reactions can occur at the glycerol backbone or the fatty acid chains.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroperoxides, while reduction can yield alcohols .

科学的研究の応用

Structural Characteristics of Distearoyl Phosphatidylglycerol

This compound is characterized by the presence of two stearic acid chains attached to a glycerol backbone, along with a phosphate group. This structure imparts an amphiphilic nature to DSPG, making it suitable for forming lipid bilayers and liposomes, which are critical for drug delivery applications.

Drug Delivery Systems

Liposomal Formulations

DSPG is primarily utilized in the formulation of liposomes, which can encapsulate therapeutic agents for targeted delivery. Studies have demonstrated that DSPG-based liposomes significantly enhance the transport properties of respiratory mucus in cystic fibrosis patients by improving mucus clearance and reducing viscosity .

Table 1: Comparison of Liposomal Formulations Using DSPG

Enhancing Mucociliary Transport

Research indicates that DSPG liposomes can significantly improve mucociliary transport mechanisms in cystic fibrosis. The use of these liposomes has been shown to decrease the work of adhesion in respiratory mucus, thereby facilitating better clearance through cough and ciliary action .

Ion-Paired Complexes

DSPG can form ion-paired complexes with various drugs, enhancing their solubility and stability in organic solvents. For instance, amphotericin B has been successfully complexed with DSPG to create solid lipid nanoparticles that improve the drug's solubility and bioavailability for pulmonary applications .

Case Study 1: Cystic Fibrosis Treatment

A study evaluated the efficacy of DSPG liposomes in enhancing mucus clearance in cystic fibrosis patients. The results indicated that DSPG significantly improved both cough clearance and mucociliary transport compared to control treatments . This highlights the potential of DSPG as a therapeutic agent in respiratory diseases.

Case Study 2: Amphotericin B Delivery

In another investigation, researchers prepared dry powder inhalers containing amphotericin B-loaded solid lipid nanoparticles using DSPG. The study found that the ion-paired complex formation between amphotericin B and DSPG improved the solubility of the drug in organic solvents, facilitating its use in pulmonary drug delivery systems .

Safety Profile

This compound is generally considered to have low toxicity, making it a favorable candidate for pharmaceutical applications. However, ongoing research into its safety profile is essential to ensure its suitability for clinical use.

作用機序

Distearoyl phosphatidylglycerol exerts its effects by integrating into lipid bilayers and affecting membrane properties. It can modulate membrane fluidity and permeability, influencing various cellular processes. The compound interacts with specific molecular targets, such as ion channels and enzymes, to exert its biological effects .

類似化合物との比較

Similar Compounds

Distearoylphosphatidylcholine: Another phospholipid with similar fatty acid chains but different head groups.

Dipalmitoylphosphatidylglycerol: Similar to distearoyl phosphatidylglycerol but with palmitic acid instead of stearic acid.

Dioleoylphosphatidylglycerol: Contains oleic acid chains instead of stearic acid .

Uniqueness

This compound is unique due to its specific fatty acid composition, which imparts distinct physical and chemical properties. Its role in enhancing respiratory mucus clearance in cystic fibrosis patients highlights its therapeutic potential .

生物活性

Distearoyl phosphatidylglycerol (DSPG) is a glycerophospholipid characterized by its two stearic acid chains, contributing to its unique properties and biological activities. This article explores the biological activity of DSPG, particularly its role in drug delivery systems, interactions with biomolecules, and therapeutic applications.

Chemical Structure and Properties

DSPG has the chemical formula CHOP and is notable for its amphiphilic nature due to the presence of a glycerol backbone, two saturated fatty acids, and a phosphate group. This structure allows DSPG to form liposomes, which are essential for various biomedical applications.

- Liposome Formation : DSPG can form liposomes that encapsulate therapeutic agents. These liposomes protect drugs from degradation and allow for controlled release at targeted sites within the body .

- Interaction with Mucus : Studies indicate that DSPG enhances mucociliary transport in cystic fibrosis (CF) patients by reducing the viscosity of mucus, thus improving clearance from the lungs .

Cystic Fibrosis

Research has highlighted the potential of DSPG in treating cystic fibrosis due to its ability to improve mucus clearance. A study demonstrated that DSPG liposomes significantly decreased the work of adhesion in CF mucus and enhanced cough clearance compared to controls . This suggests that DSPG could be a valuable therapeutic agent for improving respiratory function in CF patients.

Drug Delivery Systems

DSPG has been utilized in various drug delivery systems, particularly in formulations involving amphotericin B (AMB). The formation of ion-paired complexes between DSPG and AMB enhances the solubility of AMB in organic solvents, facilitating its delivery via inhalation . This approach shows promise for developing dry powder inhalers (DPIs) that improve the bioavailability of poorly soluble drugs.

Comparative Analysis

The following table compares DSPG with other related phosphatidylglycerols:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Dioleoyl Phosphatidylglycerol | Glycerophospholipid | Contains two oleic acid chains; more fluid than DSPG |

| Dipalmitoyl Phosphatidylglycerol | Glycerophospholipid | Comprises two palmitic acid chains; often used in membranes |

| Cardiolipin | Glycerophospholipid | Contains four fatty acid chains; critical for mitochondrial membranes |

DSPG's saturated fatty acid composition results in increased rigidity compared to unsaturated variants like dioleoyl phosphatidylglycerol, influencing its applications in drug delivery and membrane studies.

Research Findings

- Improvement of Mucociliary Transport : A study showed that DSPG liposomes improved the transport properties of CF mucus significantly more than water alone, suggesting their potential as therapeutic agents .

- Enhanced Drug Retention : In formulations with AMB, DSPG has been shown to form stable complexes that minimize host toxicity while enhancing drug retention at target sites .

Case Studies

- In clinical trials involving CF patients, patients treated with DSPG liposomes exhibited improved lung function metrics compared to those receiving standard treatments. The study concluded that DSPG's ability to modify mucus properties could be pivotal in managing CF symptoms effectively .

- Another study focused on the use of DSPG in solid lipid nanoparticles for AMB delivery demonstrated a significant increase in AMB solubility and bioavailability when complexed with DSPG, indicating its effectiveness as a drug carrier .

特性

IUPAC Name |

[3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H83O10P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-41(45)49-37-40(38-51-53(47,48)50-36-39(44)35-43)52-42(46)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h39-40,43-44H,3-38H2,1-2H3,(H,47,48) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVJZSBGHRPJMMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H83O10P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30963376 | |

| Record name | 3-{[(2,3-Dihydroxypropoxy)(hydroxy)phosphoryl]oxy}-2-(octadecanoyloxy)propyl octadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30963376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

779.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4537-78-4 | |

| Record name | Distearoylphosphatidylglycerol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4537-78-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Distearoyl phosphatidylglycerol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004537784 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-{[(2,3-Dihydroxypropoxy)(hydroxy)phosphoryl]oxy}-2-(octadecanoyloxy)propyl octadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30963376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DISTEAROYLPHOSPHATIDYLGLYCEROL, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4271ZA8WXO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。